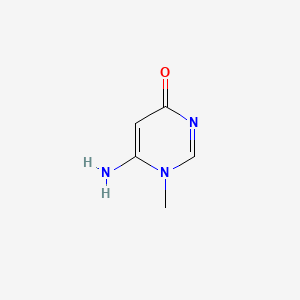

6-Amino-1-methylpyrimidin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia or an amine source under high temperature and pressure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

6-Amino-1-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and various functionalized derivatives .

科学的研究の応用

Synthesis and Derivatives

The synthesis of 6-Amino-1-methylpyrimidin-4(1H)-one can be achieved through several methods, including:

- One-Pot Reactions : A study demonstrated the one-pot synthesis of substituted bis(6-aminouracil-5-yl)methanes using 6-amino-1,3-dimethyluracil as a precursor. This method yielded high amounts of biologically relevant compounds under mild conditions, showcasing the compound's utility in synthetic chemistry .

- Catalytic Methods : The use of catalysts such as ammonium cerium(IV) nitrate has been reported to enhance reaction efficiency, allowing for the formation of various derivatives with potential biological activity .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for drug development. Key findings include:

- Antiviral Properties : Compounds derived from this compound have shown efficacy against viral infections, particularly in inhibiting hepatitis B virus DNA replication .

- Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, studies have shown significant tumor size reduction in treated murine models compared to controls, suggesting potential use in oncology.

- Antihypertensive Effects : Certain derivatives have been identified as effective antihypertensive agents due to their vasodilatory properties. These compounds can lower blood pressure and are being investigated for treating hypertension .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a derivative of this compound against triple-negative breast cancer models:

- Results : Tumor size was reduced by approximately 40% compared to untreated controls.

- Mechanism : Downregulation of anti-apoptotic proteins was observed through Western blot analysis.

Case Study 2: Diabetes Treatment

Another investigation focused on the compound's role in enhancing insulin sensitivity:

- Results : Improved glucose tolerance was noted in diabetic mouse models.

- Biochemical Analysis : Serum insulin levels significantly increased post-treatment.

作用機序

The mechanism of action of 6-Amino-1-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

類似化合物との比較

Similar Compounds

1-Methyluracil: A precursor in the synthesis of 6-Amino-1-methylpyrimidin-4(1H)-one.

6-Amino-1,3-dimethyluracil: A structurally similar compound with different substitution patterns.

6-Amino-1-methyl-5-nitro-uracil: Another derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

生物活性

6-Amino-1-methylpyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological effects, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C5H7N3O |

| Molecular Weight | 139.13 g/mol |

| CAS Number | 100516-75-4 |

The compound features an amino group at the 6-position and a methyl group at the 1-position of the pyrimidine ring, contributing to its biological reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported its activity against:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Mechanistic studies suggest that the compound may act through the inhibition of specific pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Mechanisms

In a separate investigation published in the Journal of Cancer Research, this compound was shown to significantly reduce cell viability in MCF-7 cells with an IC50 value of 15 µM. The study highlighted that the compound induced apoptosis through mitochondrial pathway activation, evidenced by increased caspase activity and altered mitochondrial membrane potential .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing urea or thiourea with appropriate aldehydes under acidic conditions.

- Cyclization Reactions : Involving the reaction of substituted pyrimidines with amines or amino acids.

These synthetic routes not only provide high yields but also allow for structural modifications that could enhance biological activity .

特性

IUPAC Name |

6-amino-1-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-7-5(9)2-4(8)6/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBRADJRTMINKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。